- New Journal of Chemistry'Bimetallic Cu2+ complexes of bis-terpyridine ligands as catalysts of the cleavage of mRNA 5'-cap models. The effect of linker length and base moiety' By Maanpaeae, Leena et al, 2009 , vol.33(9), # 4 p.1853-1858
Cas no 5959-90-0 (Adenosine-(5')-triphospho-(5')-adenosine)

5959-90-0 structure
Productnaam:Adenosine-(5')-triphospho-(5')-adenosine
Adenosine-(5')-triphospho-(5')-adenosine Chemische en fysische eigenschappen
Naam en identificatie
-
- adenosine 5'-triphosphate 5'-adenosine
- Diadenosine triphosphate
- P1-(5’-ADENOSYL) P3-(5’-ADENOSYL) TRIPHOSPHATE SODIUM SALT
- 5'-ester with adenosine
- Adenosine5'-(tetrahydrogen triphosphate), P''®
- P1,P3- 3 Diadenosine-5' triphosphate
- ApppA
- Ap A
- Adenosine-(5')-triphospho-(5')-adenosine
- Adenosine 5'-triphosphate, 5'-ester with adenosine (7CI)
- Adenosine 5'-(tetrahydrogen triphosphate), P''→5'-ester with adenosine
- GTPL5454
- BDBM50184368
- BIS(ADENOSINE)-5'-TRIPHOSPHATE
- P1,P3-Diadenosine-5 inverted exclamation marka triphosphate
- 5959-90-0
- P(1),P(3)-bis(5'-adenosyl) trihydrogen triphosphate
- adenosine(5'')triphospho(5'')adenosine
- P(1),P(3)-bis(5''-adenosyl) trihydrogen triphosphate
- P(1),P(3)-bis(5''-adenosyl) triphosphate
- CHEBI:27775
- adenosine(5')triphospho(5')adenosine
- {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}({[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphinic acid
- D0S5GU
- bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Q27074473
- 5'Ap3A
- A(5')p3(5')A
- P1,P3-Bis(5'-adenosyl) triphosphate
- C06197
- P(1),P(3)-bis(5'-adenosyl) trihydrogen triphosphate
- P(1),P(3)-bis(5'-adenosyl) triphosphate
- Ap3A
- Adenosine 5'-(tetrahydrogen triphosphate), P''-5'-ester with adenosine
- CHEMBL407938
- Adenosine (5')triphospho(5')adenosine
- DB01690
- A(5'')p3(5'')A
- SCHEMBL1744586
- ApppA
- Adenosine(3)triphosphate adenosine
- Adenosine-(5')-triphospho-(5')-adenosine
- P1,P3-Diadenosine-5' triphosphate
- NS00070415
- P(1),P(3)-bis(5'-adenosyl) triphosphate
-
- Inchi: InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
- InChI-sleutel: QCICUPZZLIQAPA-XPWFQUROSA-N
- LACHT: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Berekende eigenschappen
- Exacte massa: 756.08193580g/mol
- Monoisotopische massa: 756.08193580g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 9
- Aantal waterstofbondacceptatoren: 24
- Zware atoomtelling: 49
- Aantal draaibare bindingen: 12
- Complexiteit: 1240
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 8
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -7.2
- Topologisch pooloppervlak: 387Ų
Adenosine-(5')-triphospho-(5')-adenosine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | A959900-100mg |
Adenosine-(5')-triphospho-(5')-adenosine |
5959-90-0 | 100mg |
$ 1194.00 | 2023-04-19 | ||
TRC | A959900-50mg |
Adenosine-(5')-triphospho-(5')-adenosine |
5959-90-0 | 50mg |
$ 620.00 | 2023-04-19 | ||
TRC | A959900-mg100 |
Adenosine-(5')-triphospho-(5')-adenosine |
5959-90-0 | mg100 |
$ 990.00 | 2022-07-14 | ||
TRC | A959900-10mg |
Adenosine-(5')-triphospho-(5')-adenosine |
5959-90-0 | 10mg |
$ 155.00 | 2023-04-19 |
Adenosine-(5')-triphospho-(5')-adenosine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF
1.2C:ZnCl2, S:DMF
1.2C:ZnCl2, S:DMF
Referentie
Productiemethode 2
Reactievoorwaarden
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C
3.1R:EtN(Pr-i)2, R:PCl3, 10 min, 0°C; 25 min, 0°C
3.2R:EtN(Pr-i)2, 10 min, 0°C; 15 min, 0°C
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, S:H2O, S:THF, 0°C
2.2R:EtN(Pr-i)2, 10 min, 0°C; 35 min, 0°C
3.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C
4.1R:S:THF, S:DMSO, 48 h, rt
5.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt
6.1R:DBU, S:THF, 48 h, rt
2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C
3.1R:EtN(Pr-i)2, R:PCl3, 10 min, 0°C; 25 min, 0°C
3.2R:EtN(Pr-i)2, 10 min, 0°C; 15 min, 0°C
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, S:H2O, S:THF, 0°C
2.2R:EtN(Pr-i)2, 10 min, 0°C; 35 min, 0°C
3.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C
4.1R:S:THF, S:DMSO, 48 h, rt
5.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt
6.1R:DBU, S:THF, 48 h, rt
Referentie
- Solid-Phase Synthesis of Symmetrical 5',5'-Dinucleoside Mono-, Di-, Tri-, and TetraphosphodiestersOrganic Letters, 2007, 9(22), 4483-4486,
Productiemethode 3
Productiemethode 4
Reactievoorwaarden
1.1R:2-PySSPy-2, R:P(OPh)3, S:DMF, 30 min, -5°C
1.2R:LiClO4, S:Me2CO, 0°C'
2.1R:2-PySSPy-2, C:63951-94-0
1.2R:LiClO4, S:Me2CO, 0°C'
2.1R:2-PySSPy-2, C:63951-94-0
Referentie
- Journal of the American Chemical Society'Engineering Human Fhit, a Diadenosine Triphosphate Hydrolase, into an Efficient Dinucleoside Polyphosphate Synthase' By Huang, Kaisheng and Frey, Perry A., 2004 , vol.126(31), # 4 p.9548-9549
Productiemethode 5
Reactievoorwaarden
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C
3.1R:EtN(Pr-i)2, R:PCl3, 10 min, 0°C; 25 min, 0°C
3.2R:EtN(Pr-i)2, 10 min, 0°C; 15 min, 0°C
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, S:H2O, S:THF, 0°C
2.2R:EtN(Pr-i)2, 10 min, 0°C; 35 min, 0°C
3.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C
4.1R:S:THF, S:DMSO, 48 h, rt
5.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt
6.1R:DBU, S:THF, 48 h, rt
2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C
3.1R:EtN(Pr-i)2, R:PCl3, 10 min, 0°C; 25 min, 0°C
3.2R:EtN(Pr-i)2, 10 min, 0°C; 15 min, 0°C
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, S:H2O, S:THF, 0°C
2.2R:EtN(Pr-i)2, 10 min, 0°C; 35 min, 0°C
3.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C
4.1R:S:THF, S:DMSO, 48 h, rt
5.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt
6.1R:DBU, S:THF, 48 h, rt
Referentie
- Organic Letters'Solid-Phase Synthesis of Symmetrical 5',5'-Dinucleoside Mono-, Di-, Tri-, and Tetraphosphodiesters' By Ahmadibeni, Yousef and Parang, Keykavous, 2007 , vol.9(22), # 4 p.4483-4486
Productiemethode 6
Reactievoorwaarden
1.1C:2591-17-5, C:9014-00-0 (firefly), S:H2O
Referentie
- 反应条件 :
- 1.1C:2591-17-5, C:9014-00-0 (firefly), S:H2O
- Specific synthesis of adenosine(5')tetraphospho(5')nucleoside and adenosine(5')oligophospho(5')adenosine (n > 4) catalyzed by firefly luciferaseEuropean Journal of Biochemistry, 1993, 212(1), 263-70,
Productiemethode 7
Productiemethode 8
Reactievoorwaarden
1.1C:2591-17-5, C:9014-00-0 (firefly), S:H2O
Referentie
- Specific synthesis of adenosine(5')tetraphospho(5')nucleoside and adenosine(5')oligophospho(5')adenosine (n > 4) catalyzed by firefly luciferaseEuropean Journal of Biochemistry, 1993, 212(1), 263-70,
Productiemethode 9
Reactievoorwaarden
1.1R:2-PySSPy-2, R:P(OPh)3, S:DMF, 30 min, -5°C
1.2R:LiClO4, S:Me2CO, 0°C
2.1R:2-PySSPy-2, C:63951-94-0
1.2R:LiClO4, S:Me2CO, 0°C
2.1R:2-PySSPy-2, C:63951-94-0
Referentie
- Engineering Human Fhit, a Diadenosine Triphosphate Hydrolase, into an Efficient Dinucleoside Polyphosphate SynthaseJournal of the American Chemical Society, 2004, 126(31), 9548-9549,
Productiemethode 10
Reactievoorwaarden
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF
1.2C:ZnCl2, S:DMF
1.2C:ZnCl2, S:DMF
Referentie
- Bimetallic Cu2+ complexes of bis-terpyridine ligands as catalysts of the cleavage of mRNA 5'-cap models. The effect of linker length and base moietyNew Journal of Chemistry, 2009, 33(9), 1853-1858,
Adenosine-(5')-triphospho-(5')-adenosine Raw materials
- Adenosine 5'-Triphosphate
- Adenosine monophosphate
- 3-hydroxypropanenitrile
- Imidazole
- Adenosine 5'-(trihydrogen diphosphate), magnesium salt (1:1)
- Adenosine 5′-(trihydrogen diphosphate), compd. with N,N-diethylethanamine (1:2)
- Adenosine
- 5'-Adenylic acid, compd. with N,N-diethylethanamine (1:1)
Adenosine-(5')-triphospho-(5')-adenosine Preparation Products
- Adenosine-(5')-triphospho-(5')-adenosine (5959-90-0)
- Adenosine 5'-(hexahydrogen pentaphosphate), P''''→5'-ester with adenosine (41708-91-2)
- Adenosine octaphosphate (109345-26-8)
- Adenosine 5'-(dodecahydrogen undecaphosphate), P''''''''''→5'-ester with adenosine (9CI) (148503-97-3)
- Adenosine 5'-(tridecahydrogen dodecaphosphate), P'''''''''''→5'-ester with adenosine (9CI) (148503-99-5)
- Adenosine 5'-(heneicosahydrogen eicosaphosphate) (9CI) (148504-10-3)
Adenosine-(5')-triphospho-(5')-adenosine Gerelateerde literatuur
-
Satu Mikkola Org. Biomol. Chem. 2004 2 770
-
Clement Opoku-Temeng,Jie Zhou,Yue Zheng,Jianmei Su,Herman O. Sintim Chem. Commun. 2016 52 9327
-
Noa Stern,Dan Thomas Major,Hugo Emilio Gottlieb,Daniel Weizman,Bilha Fischer Org. Biomol. Chem. 2010 8 4637
-
Maria-Bianca Mititelu,Old?ich Hude?ek,Agnieszka Gozdek,Roberto Benoni,Ond?ej Ne?uta,Szymon Krasnod?bski,Joanna Kufel,Hana Cahová RSC Chem. Biol. 2023 4 223
-
Alon Haim Sayer,Eliav Blum,Dan Thomas Major,Alexandra Vardi-Kilshtain,Bosmat Levi Hevroni,Bilha Fischer Dalton Trans. 2015 44 7305
5959-90-0 (Adenosine-(5')-triphospho-(5')-adenosine) Gerelateerde producten
- 56-65-5(Adenosine 5'-Triphosphate)
- 61-19-8(Adenosine monophosphate)
- 102029-87-8(Adenosine 5′-Diphosphate bis(Cyclohexylammonium) Salt)
- 51963-61-2(Adenosine 5'-Triphosphate Disodium Salt Trihydrate, Crystallized)
- 18422-05-4(Adenosine 5'-monophosphate monohydrate)
- 1927-31-7(2'-Deoxy-5'-ATP)
- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)
- 60-92-4(Cyclic AMP)
- 58-64-0(Adenosine 5'-Diphosphate)
- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)
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